Methyl 3-amino-6-chloro-2-iodoisonicotinate
Description
Chemical Identity and Structure Methyl 3-amino-6-chloro-2-iodoisonicotinate (CAS: 1555848-65-1) is a substituted pyridine derivative with the molecular formula C₇H₆ClIN₂O₂ and a molecular weight of 312.49 g/mol . Its structure features a pyridine ring with:
- A methyl ester group at position 1 (carboxylic acid esterification).
- Amino (-NH₂) at position 3.
- Chloro (-Cl) at position 4.
- Iodo (-I) at position 2.
Physical and Chemical Properties
Key properties include:
- Storage: Requires refrigeration (2–8°C) and protection from light, likely due to the light-sensitive iodo group .
- Reactivity: The amino group provides a site for nucleophilic reactions, while the iodo substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Applications
This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing halogenated heterocycles for drug discovery .
Properties
Molecular Formula |
C7H6ClIN2O2 |
|---|---|
Molecular Weight |
312.49 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-2-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-13-7(12)3-2-4(8)11-6(9)5(3)10/h2H,10H2,1H3 |
InChI Key |
CZSWLUSITWGRBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1N)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-2-iodoisonicotinate typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinic acid derivatives followed by amination. The process may involve:
Halogenation: Introduction of chlorine and iodine atoms into the isonicotinic acid derivative using reagents like thionyl chloride (SOCl₂) and iodine monochloride (ICl).
Amination: Introduction of the amino group through nucleophilic substitution reactions using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-2-iodoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodine atoms.
Scientific Research Applications
Methyl 3-amino-6-chloro-2-iodoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-2-iodoisonicotinate involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|---|
| Methyl 3-amino-6-chloro-2-iodoisonicotinate | 1555848-65-1 | C₇H₆ClIN₂O₂ | 312.49 | 3-NH₂, 6-Cl, 2-I | Pharmaceutical intermediate; light-sensitive |
| Methyl 6-chloro-5-ethyl-2-iodonicotinate | 2102324-70-7 | C₉H₉ClINO₂ | 325.53 | 6-Cl, 5-C₂H₅, 2-I | Higher lipophilicity due to ethyl group |
| Methyl 6-chloro-2-methoxynicotinate | 26156-51-4 | C₈H₇ClNO₃ | 216.60 | 6-Cl, 2-OCH₃ | Methoxy group enhances stability |
| 6-Chloro-2-hydroxynicotinic acid | 1211584-06-3 | C₆H₄ClNO₃ | 173.56 | 6-Cl, 2-OH | Carboxylic acid form; lower molecular weight |
Key Differences and Implications:
Iodo vs. Hydroxyl: The iodo substituent in the target compound enables halogen-bonding interactions, critical in medicinal chemistry, while the hydroxyl group in 6-chloro-2-hydroxynicotinic acid increases polarity and solubility .
Molecular Weight and Lipophilicity: The ethyl group in Methyl 6-chloro-5-ethyl-2-iodonicotinate increases its molecular weight (325.53 vs.
Stability and Storage :
- Light sensitivity is unique to iodo-containing compounds (e.g., the target and Methyl 6-chloro-5-ethyl-2-iodonicotinate), necessitating dark storage .
Notes on Nomenclature and Data Interpretation
- Numbering Discrepancy: The compound referenced in the evidence as "Methyl 6-amino-2-chloro-3-iodoisonicotinate" (CAS 1555848-65-1) is likely identical to the target compound, with differences arising from pyridine ring numbering conventions .
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